Meristotropic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Meristotropic acid is a plant hormone that plays a crucial role in regulating plant growth and development. It is a type of auxin, which is a class of hormones that control various aspects of plant growth, including cell division, elongation, and differentiation. Meristotropic acid is produced naturally in plants, but it can also be synthesized in the laboratory.

Mecanismo De Acción

The mechanism of action of meristotropic acid involves its binding to specific receptors in plant cells. The binding of the hormone to its receptor triggers a signal transduction pathway that leads to changes in gene expression and protein synthesis. These changes, in turn, regulate various aspects of plant growth and development.

Efectos Bioquímicos Y Fisiológicos

Meristotropic acid has various biochemical and physiological effects on plants. It promotes cell division and elongation, which leads to increased plant growth. It also regulates the formation of lateral roots and adventitious roots. Moreover, it regulates the differentiation of various plant tissues, including the vascular tissue, the epidermis, and the cortex.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Meristotropic acid has several advantages for lab experiments. It is a potent plant hormone that can be used at low concentrations to induce various physiological responses. Moreover, it is stable and can be stored for long periods. However, it also has some limitations. It is expensive to produce, and its purity is not always guaranteed. Moreover, its effects on plant growth and development can vary depending on the plant species and the experimental conditions.

Direcciones Futuras

There are several future directions for research on meristotropic acid. One direction is to study its role in stress responses, including responses to drought, salinity, and temperature extremes. Another direction is to investigate its interactions with other plant hormones, such as cytokinins and gibberellins. Moreover, there is a need to develop new methods for synthesizing and purifying the hormone, which would make it more accessible for research purposes.

Conclusion:

In conclusion, meristotropic acid is a plant hormone that plays a crucial role in regulating plant growth and development. It can be synthesized in the laboratory using various methods and has been extensively studied for its scientific research application. Its mechanism of action involves binding to specific receptors in plant cells, which triggers a signal transduction pathway that regulates various aspects of plant growth and development. Meristotropic acid has various advantages and limitations for lab experiments, and there are several future directions for research on this hormone.

Métodos De Síntesis

Meristotropic acid can be synthesized in the laboratory using various methods. The most common method involves the chemical synthesis of the compound from precursor molecules. Another method involves the extraction of the hormone from plant tissues. However, the yield of the extraction method is low, and the purity of the hormone is not guaranteed. Therefore, chemical synthesis is the preferred method for producing meristotropic acid.

Aplicaciones Científicas De Investigación

Meristotropic acid has been extensively studied for its role in plant growth and development. It has been shown to regulate various processes, including cell division, elongation, and differentiation. Moreover, it has been implicated in the regulation of apical dominance, tropisms, and organogenesis. Meristotropic acid has also been used in tissue culture to induce the formation of callus and to promote the regeneration of plantlets.

Propiedades

Número CAS |

10245-08-6 |

|---|---|

Nombre del producto |

Meristotropic acid |

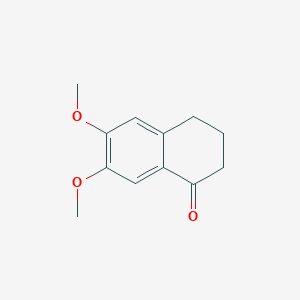

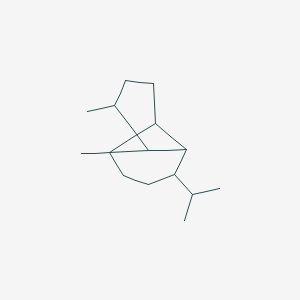

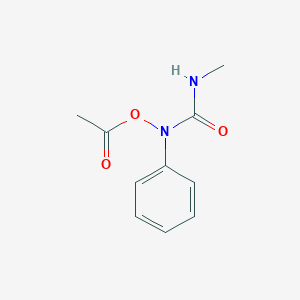

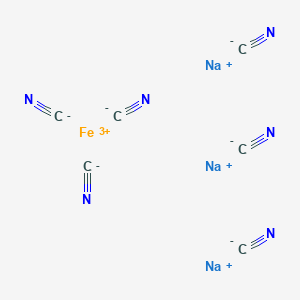

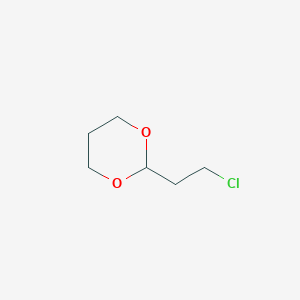

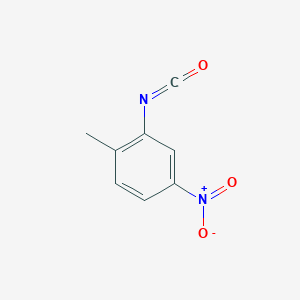

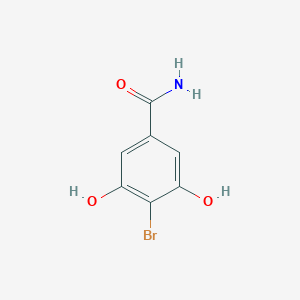

Fórmula molecular |

C30H44O4 |

Peso molecular |

468.7 g/mol |

Nombre IUPAC |

(2S,4aR,6aR,6aS,6bR,8aR,10S,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-4-oxo-3,5,6,6a,7,8,8a,10,11,12-decahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H44O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,26-,27+,28-,29+,30+/m0/s1 |

Clave InChI |

NNOJLBWHEQLURI-ZTMWTZBHSA-N |

SMILES isomérico |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5C[C@](CC(=O)[C@@]5(CC[C@]43C)C)(C)C(=O)O)C)(C)C)O |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CC(=O)C5(CCC43C)C)(C)C(=O)O)C)C |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CC(=O)C5(CCC43C)C)(C)C(=O)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.